molecular formula C10H11NO4 B13517450 2-acetamido-2-(3-hydroxyphenyl)acetic Acid

2-acetamido-2-(3-hydroxyphenyl)acetic Acid

Cat. No.: B13517450
M. Wt: 209.20 g/mol
InChI Key: UVDHSZPWPVHGKH-UHFFFAOYSA-N
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Description

2-acetamido-2-(3-hydroxyphenyl)acetic acid is an organic compound with the molecular formula C10H11NO4 It is a derivative of acetic acid and contains both an acetamido group and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-2-(3-hydroxyphenyl)acetic acid typically involves the acylation of 3-hydroxyphenylacetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of green solvents and catalysts can also be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-acetamido-2-(3-hydroxyphenyl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

    Reduction: The acetamido group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 2-acetamido-2-(3-oxophenyl)acetic acid.

    Reduction: 2-amino-2-(3-hydroxyphenyl)acetic acid.

    Substitution: 2-acetamido-2-(3-alkoxyphenyl)acetic acid.

Scientific Research Applications

2-acetamido-2-(3-hydroxyphenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used to study enzyme-substrate interactions due to its structural similarity to natural substrates.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-acetamido-2-(3-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding with enzymes or receptors, while the acetamido group can form amide bonds with other molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-acetamido-2-(4-hydroxyphenyl)acetic acid: Similar structure but with the hydroxy group in the para position.

    2-acetamido-2-(2-hydroxyphenyl)acetic acid: Similar structure but with the hydroxy group in the ortho position.

    2-acetamido-2-(3-methoxyphenyl)acetic acid: Similar structure but with a methoxy group instead of a hydroxy group.

Uniqueness

2-acetamido-2-(3-hydroxyphenyl)acetic acid is unique due to the specific positioning of the hydroxy group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

2-acetamido-2-(3-hydroxyphenyl)acetic acid

InChI

InChI=1S/C10H11NO4/c1-6(12)11-9(10(14)15)7-3-2-4-8(13)5-7/h2-5,9,13H,1H3,(H,11,12)(H,14,15)

InChI Key

UVDHSZPWPVHGKH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C1=CC(=CC=C1)O)C(=O)O

Origin of Product

United States

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